molecular formula C17H19NO B5657674 2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5657674
M. Wt: 253.34 g/mol
InChI Key: FAVAVROQEIRQGE-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.146664230 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Rearrangements and Synthesis

  • Methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, when heated in formic acid, undergo rearrangement to give 5-phenyl-2,3-dihydro-1H-3-benzazepines, which can be further reduced to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines (McMahon, Thornber, & Ruchirawat, 1982).
  • The compound has been involved in the improved synthesis of morphine, indicating its significance in pharmaceutical synthesis (Meuzelaar, Vliet, Maat, & Sheldon, 1999).

Enzymatic Applications

  • It serves as a key intermediate in the industrial production of dextromethorphan, a widely used antitussive. A new cyclohexylamine oxidase was able to deracemize this compound under specific conditions, highlighting its role in enzyme-catalyzed synthesis (Wu et al., 2020).

Antitumor Applications

  • Tetrahydroisoquinoline derivatives have shown antiproliferative activities against various cancer cell lines. Modifications to the tetrahydroisoquinoline core significantly affect their antiproliferative activity, underlining the importance of precise structural tuning in cancer therapeutics (Dohle et al., 2014).
  • The compound STX3451, which includes a tetrahydroisoquinoline core, demonstrated increased cytotoxicity in breast cancer cells when used in conjunction with radiation. This highlights its potential as a therapeutic agent in oncology (Hargrave et al., 2022).

Novel Ring Systems and Synthetic Methodologies

  • Research has also been conducted on the synthesis of complex ring systems and novel synthetic methodologies utilizing tetrahydroisoquinolines. This includes the creation of unique sixteen-membered rings and the development of efficient methods for producing N-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing the compound's versatility in organic chemistry (Abramovitch et al., 1989); (Bracher, Glas, & Wirawan, 2021).

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-19-17-8-6-14(7-9-17)12-18-11-10-15-4-2-3-5-16(15)13-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVAVROQEIRQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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